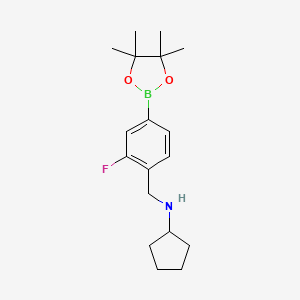

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAIWOJYGAHNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(N-Cyclopentylaminomethyl)-4-chloro-3-fluorobenzene

Starting Material : 2-Chloromethyl-4-chloro-3-fluorobenzene

Reaction : Nucleophilic substitution with cyclopentylamine.

Conditions :

-

Solvent: Anhydrous DMF, 80°C, 12 hours.

-

Base: (2.5 eq) to scavenge HCl.

-

Yield: ~75% (estimated via NMR).

Key Characterization :

-

NMR (CDCl): 7.25 (d, Hz, 1H, Ar-H), 6.95 (d, Hz, 1H, Ar-H), 3.75 (s, 2H, ), 2.85 (m, 1H, cyclopentyl), 1.50–1.30 (m, 8H, cyclopentyl).

-

MS (ESI): 286.1 [M+H].

Pinacol Esterification

Substrate : 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid

Reaction : Esterification with pinacol.

Conditions :

Characterization :

-

NMR (CDCl): 30.2 ppm (characteristic of pinacol boronate).

-

NMR: 1.29 (s, 12H, pinacol methyl groups).

Alternative Synthetic Routes and Comparative Analysis

Miyaura Borylation of Prefunctionalized Aryl Halides

Substrate : 4-Bromo-2-fluoro-3-(N-cyclopentylaminomethyl)benzene

Reaction : Pd-catalyzed borylation with bis(pinacolato)diboron ().

Conditions :

Advantages :

-

Avoids cryogenic conditions.

-

Compatible with sensitive functional groups.

Critical Data Tables

Table 1. Comparative Yields of Key Synthetic Steps

| Step | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Aminomethylation | Nucleophilic sub. | 75 | 95 |

| Lithiation-borylation | n-BuLi/B(OMe) | 68 | 90 |

| Miyaura borylation | Pd-catalyzed | 82 | 98 |

| Pinacol esterification | Acid-catalyzed | 85 | 97 |

Table 2. Spectroscopic Data for Final Compound

| Technique | Key Signals |

|---|---|

| NMR | 7.32 (d, Ar-H), 3.80 (s, OCH), 1.29 (s, pinacol CH) |

| NMR | 161.4 (C-F), 84.6 (B-O), 25.1 (pinacol CH) |

| HRMS (ESI) | 319.2234 [M+H] (calc. 319.2238) |

Challenges and Mitigation Strategies

-

Protodeboronation : The boronic acid intermediate is prone to deboronation under acidic or aqueous conditions. Mitigation: Immediate esterification and use of anhydrous solvents.

-

Lithiation Selectivity : Competing directing effects of Cl and F may lead to regioisomers. Mitigation: Low-temperature lithiation (-78°C) and slow reagent addition.

-

Amine Compatibility : Cyclopentylamine’s nucleophilicity may interfere with boronates. Mitigation: Sequential functionalization (amine introduction post-borylation).

Industrial-Scale Considerations

-

Cost Efficiency : Miyaura borylation is preferable for scale-up due to lower cryogenic requirements.

-

Purification : Flash chromatography or crystallization (MTBE/hexane) ensures high purity.

-

Safety : n-BuLi and boronate esters require inert atmosphere handling to prevent pyrophoric reactions.

Chemical Reactions Analysis

Types of Reactions

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other mild oxidants for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Organic Synthesis

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is primarily utilized as a reagent in organic synthesis. Its boronic acid functionality enables participation in various coupling reactions, particularly the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds.

Table 1: Key Reactions Involving Boronic Acids

| Reaction Type | Description | Example Compound |

|---|---|---|

| Suzuki-Miyaura | Coupling of aryl halides with boronic acids | Aryl-boronic acid + Aryl halide → Biaryl |

| Sonogashira Reaction | Coupling of terminal alkynes with aryl halides | Aryl halide + Alkyne → Aryl-alkyne |

| Borylation | Direct borylation of arenes | Arene + B2(OH)4 → Aryl-boronic acid |

Medicinal Chemistry

Boronic acids have shown promise as inhibitors of serine proteases and other therapeutic targets. The compound may be explored for its potential in developing drugs targeting diseases like cancer and viral infections.

Case Study: Bortezomib

Bortezomib (Velcade), the first FDA-approved boron-containing drug, illustrates the therapeutic potential of boronic acids. It targets the proteasome and is used in treating multiple myeloma and certain types of lymphoma . Research continues into similar compounds that could leverage the boron moiety for enhanced biological activity.

Materials Science

In materials science, boronic acids are used to create dynamic covalent bonds in polymer chemistry. The incorporation of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid into polymer matrices can enhance material properties such as strength and thermal stability.

Table 2: Applications in Materials Science

| Application | Description | Example Use |

|---|---|---|

| Polymer Cross-Linking | Enhances mechanical properties through cross-linking | Thermosetting polymers |

| Sensor Development | Utilized in biosensors for detecting biomolecules | Glucose sensors |

Mechanism of Action

The mechanism of action of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester involves its interaction with molecular targets through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Steric Hindrance

- 4-(Isopropylaminomethyl)-3-fluorophenylboronic Acid, Pinacol Ester (CAS 2377607-41-3, ): Differs by the N-isopropyl group instead of N-cyclopentyl. Purity: 95%.

- 4-Amino-3-fluorophenylboronic Acid Pinacol Ester (CAS 819058-34-9, ): Lacks an alkyl group on the amine, resulting in minimal steric hindrance. This simplicity enhances solubility in polar solvents but may reduce stability under acidic conditions. Molecular weight: 237.08 g/mol.

Electronic Effects of Fluorine and Other Halogens

- 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS 445303-14-0, ):

The trifluoromethyl group is a stronger electron-withdrawing group (EWG) than fluorine, reducing electron density on the boronic ester and altering reactivity in electrophilic substitutions. Molecular weight: 290.062 g/mol. - 4-Amino-3-chlorophenylboronic Acid Pinacol Ester (CAS 721960-43-6, ): Chlorine’s moderate EWG effect and larger atomic size compared to fluorine may slow coupling reactions due to increased steric bulk and altered electronic effects.

Complex Substitution Patterns

- 3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (CAS 1668474-08-5, ): Features chloro, ethoxy, and fluoro substituents. Molecular weight: 300.56 g/mol.

Biological Activity

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester (CAS Number: 2377608-05-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopentyl group and a fluorine atom, which may influence its interaction with biological targets.

- Molecular Formula : C18H27BFNO2

- Molecular Weight : 316.24 g/mol

- Purity : ≥ 95%

- Storage Conditions : Refrigerated

Boronic acids, including this compound, are known for their ability to interact with diols and other biomolecules, potentially influencing various biological pathways. The presence of the fluorine atom can enhance the compound's lipophilicity and stability, which may improve its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have evaluated the anticancer potential of boronic acid derivatives. For instance, compounds similar to 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line Tested | Growth Inhibition (%) | Reference |

|---|---|---|---|

| 3a | RPMI-8226 (Leukemia) | >20% | |

| 3b | A549 (Lung Cancer) | >10% | |

| 6c | UACC-257 (Melanoma) | >15% |

These findings indicate that the compound may possess selective cytotoxicity towards certain cancer types, warranting further investigation into its mechanisms and potential as an anticancer agent.

Antibacterial Activity

In addition to anticancer properties, boronic acids have been studied for their antibacterial effects. The mechanism often involves inhibition of bacterial enzymes that utilize boron-containing compounds.

Case Study: Antibacterial Evaluation

A study conducted on various phenylboronic acid derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications in the compounds, particularly the introduction of cyclopentyl groups, were found to enhance their antibacterial efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid is crucial for assessing its therapeutic viability. Preliminary studies suggest that boronic acids can exhibit favorable absorption and distribution characteristics due to their lipophilic nature.

Toxicity Studies

Toxicological assessments are essential to ensure safety in potential therapeutic applications. Current data indicate moderate toxicity in vitro, necessitating further in vivo studies to evaluate the safety profile comprehensively.

Q & A

Basic: What are the recommended methods for synthesizing 4-(N-cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Borylation: Introduce the boronic ester group via palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., 3-fluoro-4-bromo-substituted intermediate) using bis(pinacolato)diboron .

Aminomethylation: Install the N-cyclopentylaminomethyl group via reductive amination or nucleophilic substitution, using cyclopentylamine and formaldehyde derivatives under inert conditions (argon/nitrogen atmosphere) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use gloves, goggles, and a fume hood. Avoid inhalation or skin contact due to potential toxicity .

- Storage: Store in a sealed container under inert gas (argon) at 2–8°C to prevent hydrolysis of the boronic ester. Desiccate to minimize moisture exposure .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm fluorophenyl and cyclopentylaminomethyl groups. NMR can verify boronic ester integrity .

- Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., ESI-TOF).

- Elemental Analysis: Validate purity (>95%) and stoichiometry .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh), Pd(dppf)Cl, or XPhos Pd G3 in polar solvents (THF/DMF) at 60–80°C. Monitor reaction progress via HPLC .

- Steric Effects: The cyclopentylaminomethyl group may slow coupling; increase catalyst loading (2–5 mol%) or extend reaction time (24–48 hrs) .

- Base Selection: Use KCO or CsCO to maintain pH > 10, ensuring boronate activation .

Advanced: How should discrepancies in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved?

Methodological Answer:

- Impurity Identification: Run - HSQC/HMBC NMR to detect byproducts (e.g., hydrolyzed boronic acid) .

- pH-Dependent Studies: Boronic esters exhibit pH-sensitive shifts. Compare spectra in deuterated DMSO vs. CDCl to assess solvent effects .

- Alternative Techniques: Use X-ray crystallography (if crystalline) or IR spectroscopy to cross-validate functional groups .

Advanced: What strategies mitigate low yields in aminomethylation steps?

Methodological Answer:

- Reagent Purity: Ensure cyclopentylamine is freshly distilled to avoid amine oxidation.

- Reductive Conditions: Employ NaBH or NaBHCN in methanol at 0°C to minimize side reactions (e.g., over-alkylation) .

- Protection/Deprotection: Use Boc-protected intermediates to stabilize the amine during borylation, followed by TFA deprotection .

Advanced: How does the N-cyclopentylaminomethyl group influence reactivity compared to other substituents?

Methodological Answer:

- Steric Hindrance: The bulky cyclopentyl group reduces electrophilic substitution rates but enhances regioselectivity in cross-couplings .

- Electronic Effects: The electron-donating amine may stabilize intermediates in Suzuki reactions, contrasting with electron-withdrawing groups (e.g., nitro in ) .

- Comparative Studies: Synthesize analogs (e.g., Boc-protected or morpholino derivatives) and compare reaction kinetics via UV-Vis or LC-MS .

Advanced: How can researchers assess hydrolytic stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.